molecular formula C22H21NO4S2 B12026326 4-[(5E)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

4-[(5E)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B12026326
M. Wt: 427.5 g/mol
InChI Key: VTQVNRXPENGWDY-CPNJWEJPSA-N
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Description

4-[(5E)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a complex organic compound with the molecular formula C22H21NO4S2. This compound is known for its unique structure, which includes a thiazolidinone ring, a benzylidene group, and a butanoic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5E)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid typically involves the condensation of 4-methylbenzylidene with thiazolidinone derivatives under specific reaction conditions. The process often requires the use of catalysts and solvents to facilitate the reaction and achieve high yields. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[(5E)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

4-[(5E)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and disease treatment.

    Industry: The compound may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(5E)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The thiazolidinone ring and benzylidene group are believed to play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5E)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is unique due to the presence of the 4-methylbenzyl group, which may impart distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H21NO4S2

Molecular Weight

427.5 g/mol

IUPAC Name

4-[(5E)-5-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C22H21NO4S2/c1-15-4-6-17(7-5-15)14-27-18-10-8-16(9-11-18)13-19-21(26)23(22(28)29-19)12-2-3-20(24)25/h4-11,13H,2-3,12,14H2,1H3,(H,24,25)/b19-13+

InChI Key

VTQVNRXPENGWDY-CPNJWEJPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)CCCC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O

Origin of Product

United States

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